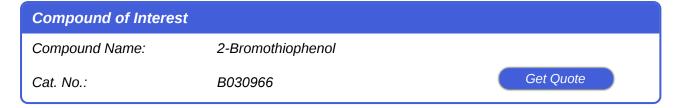


# 2-Bromothiophenol CAS number 6320-02-1 properties

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An In-depth Technical Guide to 2-Bromothiophenol (CAS: 6320-02-1)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-Bromothiophenol**, a versatile reagent used in organic synthesis and drug discovery. It covers its physicochemical properties, safety and handling protocols, and key applications, with a focus on providing actionable information for laboratory and research settings.

## **Core Properties and Identification**

**2-Bromothiophenol**, also known as 2-bromobenzenethiol, is a clear, yellow liquid characterized by a strong, unpleasant odor.[1][2] Its unique structure, featuring both a bromine atom and a thiol group on a benzene ring, makes it a valuable intermediate for synthesizing complex organosulfur compounds.[3]

## **Table 1: Physicochemical Properties**



Property	Value	Reference
Appearance	Clear yellow liquid	[1][2]
Odor	Stench	[1][4][5]
Boiling Point	128-130 °C / 25 mmHg116 °C / 1013 hPa	[2][6][7][8]
Density	1.573 g/mL at 25 °C	[2][6][7]
Refractive Index	n20/D 1.635	[2][6][7]
Flash Point	> 110 °C (> 230 °F)	[7]
Solubility	Immiscible with water, low water solubility	[1][4]

**Table 2: Chemical Identifiers** 

Identifier	Value	Reference
CAS Number	6320-02-1	[5][6]
EC Number	228-665-4	[5][6]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrS	[5][6][9]
Molecular Weight	189.07 g/mol	[5][6][9]
InChI Key	YUQUNWNSQDULTI- UHFFFAOYSA-N	[6][7]
SMILES	Sc1ccccc1Br	[6][7]
Synonyms	2-Bromobenzenethiol, o- Bromothiophenol	[1][5][10]

## Safety and Handling

**2-Bromothiophenol** is classified as a hazardous substance and requires strict safety protocols. It is toxic if swallowed, in contact with skin, or if inhaled, and causes serious skin and eye irritation.[1][4][5]



Signal Word:Danger[5][7]

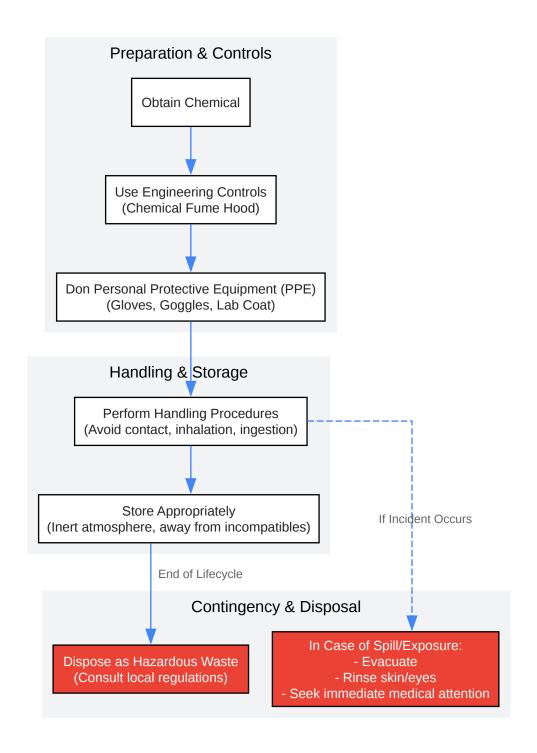
**Table 3: GHS Hazard and Precautionary Statements** 

Code	Statement	Reference
H301+H311+H331	Toxic if swallowed, in contact with skin or if inhaled	[1][5]
H315	Causes skin irritation	[5]
H319	Causes serious eye irritation	[5]
H335	May cause respiratory irritation	[1][5]
P261	Avoid breathing mist/vapors/spray	[1]
P280	Wear protective gloves/protective clothing/eye protection/face protection	[5]
P301 + P310	IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician	[5]
P302 + P352	IF ON SKIN: Wash with plenty of soap and water	[5]
P304 + P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing	[5]
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing	[11]

Due to its hazardous nature, all work with **2-Bromothiophenol** must be conducted within a chemical fume hood with adequate ventilation.[1][4] Incompatible materials include strong



oxidizing agents, strong acids, and strong bases.[4] It should be stored under an inert atmosphere.[4]



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Caption: General laboratory workflow for the safe handling of **2-Bromothiophenol**.



## **Spectroscopic Data**

Full spectroscopic data, including Infrared (IR), Mass Spectrometry (MS), 1H NMR, and 13C NMR, are available for **2-Bromothiophenol** through various databases.[9][12][13] Researchers are advised to consult resources such as the NIST Chemistry WebBook for detailed spectra.[9] [13][14]

## **Applications in Research and Drug Development**

**2-Bromothiophenol** is a key building block in organic synthesis, valued for its dual reactivity. [3] Its thiol and bromo functionalities allow for diverse chemical transformations, making it a staple in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[3][15]

Key applications include:

- Synthesis of Fused Heterocycles: It is used as a precursor in the synthesis of fused organosulfur skeletons like phenothiazines and thianthrenes through reactions such as C-H thiolation and C-N amination.[3]
- Pharmaceutical Intermediates: The compound serves as a starting material for designing and synthesizing new drug candidates with potential therapeutic applications.[3][15] The broader family of brominated thiophenes and thiazoles are pivotal in developing kinase inhibitors for cancer therapy and agents targeting neurodegenerative diseases.[16][17]
- Material Science: It is utilized in the development of new materials, including polymers and coatings.[3][15] A noted reaction is its use with 4-(4-bromo-3-nitro-phenyl)morpholine to create nitro-sulphide compounds.[2][6]

## **Experimental Protocols**

While specific experimental applications are vast, a common use for this class of compound is in synthesis. The following is a representative protocol for the synthesis of **2-Bromothiophenol** from 2-bromoaniline, illustrating a typical multi-step synthetic pathway.

# Synthesis of 2-Bromothiophenol from 2-Bromoaniline[18]



This procedure involves the diazotization of 2-bromoaniline followed by subsequent conversion.

#### Step 1: Diazotization

- In a suitable reaction vessel, 2-bromoaniline is dissolved in aqueous hydrochloric acid (aq. HCl).
- The solution is cooled to 0 °C in an ice bath.
- An aqueous solution of sodium nitrite (NaNO<sub>2</sub>) is added dropwise over a period of 0.75
  hours, maintaining the temperature at 0 °C to form the 2-bromobenzenediazonium chloride
  intermediate.

#### Step 2: Hydrolysis/Decomposition

 The reaction mixture containing the diazonium salt is then warmed to 50-55 °C and stirred for 0.5 hours. This step is described as involving the addition of water.

#### Step 3: Thiolation

- To the resulting mixture, potassium hydroxide (KOH) dissolved in ethanol is added.
- The reaction is heated and maintained for 10 hours to yield the final 2-Bromothiophenol product.

Note: This generalized protocol is based on a cited synthetic route.[18] Researchers should consult the primary literature and perform their own risk assessments and optimization before undertaking any laboratory work.

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